molecular formula C12H13N3O2S B2773833 3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 953744-05-3

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2773833
CAS No.: 953744-05-3
M. Wt: 263.32
InChI Key: QHYBLRCJPCPXCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings, which imparts distinct chemical and biological properties.

Biological Activity

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4O2S\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a benzamide core with a methoxy group and a thiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds containing the thiazole ring have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group in this compound may contribute to its enhanced activity.

Key Findings:

  • Cell Line Studies: In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10 µM to 30 µM against human glioblastoma and melanoma cell lines .
  • Mechanism of Action: The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

Research Highlights:

  • Inhibition Studies: Research indicates that thiazole-containing compounds can inhibit bacterial growth by disrupting cellular processes. For example, studies have shown that certain thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Compound NameActivityTarget Organism
This compoundModerateE. coli
Thiazole Derivative AHighS. aureus
Thiazole Derivative BLowC. albicans

Antiviral Activity

Recent investigations into the antiviral potential of benzamide derivatives suggest that compounds like this compound may inhibit viral replication.

Case Studies:

  • Hepatitis B Virus (HBV): A related study on benzamide derivatives indicated that modifications at the benzamide structure enhance antiviral activity against HBV by increasing intracellular levels of antiviral proteins .
  • Mechanistic Insights: The antiviral mechanism is believed to involve the inhibition of viral polymerases or proteases, critical for viral replication .

Properties

IUPAC Name

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-6-14-12(18-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYBLRCJPCPXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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